Cas no 2229410-56-2 (3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol)

3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol structure
2229410-56-2 structure
商品名:3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol
CAS番号:2229410-56-2
MF:C15H21NO
メガワット:231.333344221115
CID:6194690
PubChem ID:165668787

3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol
    • EN300-1734576
    • 2229410-56-2
    • インチ: 1S/C15H21NO/c1-11-13(9-15(2,3)10-17)12-7-5-6-8-14(12)16(11)4/h5-8,17H,9-10H2,1-4H3
    • InChIKey: ZDQCAKQCDHLRIS-UHFFFAOYSA-N
    • ほほえんだ: OCC(C)(C)CC1C2C=CC=CC=2N(C)C=1C

計算された属性

  • せいみつぶんしりょう: 231.162314293g/mol
  • どういたいしつりょう: 231.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 25.2Ų

3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1734576-2.5g
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol
2229410-56-2
2.5g
$2464.0 2023-09-20
Enamine
EN300-1734576-0.1g
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol
2229410-56-2
0.1g
$1106.0 2023-09-20
Enamine
EN300-1734576-1.0g
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol
2229410-56-2
1g
$1256.0 2023-06-04
Enamine
EN300-1734576-0.5g
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol
2229410-56-2
0.5g
$1207.0 2023-09-20
Enamine
EN300-1734576-1g
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol
2229410-56-2
1g
$1256.0 2023-09-20
Enamine
EN300-1734576-5g
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol
2229410-56-2
5g
$3645.0 2023-09-20
Enamine
EN300-1734576-5.0g
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol
2229410-56-2
5g
$3645.0 2023-06-04
Enamine
EN300-1734576-10g
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol
2229410-56-2
10g
$5405.0 2023-09-20
Enamine
EN300-1734576-0.05g
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol
2229410-56-2
0.05g
$1056.0 2023-09-20
Enamine
EN300-1734576-10.0g
3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol
2229410-56-2
10g
$5405.0 2023-06-04

3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol 関連文献

3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-olに関する追加情報

Introduction to 3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol (CAS No. 2229410-56-2)

3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol, identified by the chemical compound code CAS No. 2229410-56-2, is a structurally intriguing molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of indole derivatives, which are well-known for their broad spectrum of biological activities and potential therapeutic applications. The presence of a dimethyl-substituted propyl group and a dimethyl-substituted indole core imparts unique electronic and steric properties to the molecule, making it a promising candidate for further exploration in drug discovery and molecular pharmacology.

The chemical structure of 3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol can be described as a fusion of an indole scaffold with an isopropyl chain terminated by a secondary alcohol functional group. The indole moiety, characterized by its bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring, is a key pharmacophore in many bioactive natural products and synthetic drugs. The dimethylation at the 1 and 2 positions of the indole ring enhances its lipophilicity and modulates its interactions with biological targets, while the secondary alcohol at the end of the propyl chain provides a site for further functionalization or derivatization.

In recent years, indole derivatives have been extensively studied due to their diverse biological effects, including antimicrobial, anti-inflammatory, antitumor, and neuroprotective properties. Among these derivatives, molecules featuring modifications at the 3-position of the indole ring have shown particular promise in medicinal chemistry. The compound 3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol is no exception and has been explored in several preclinical studies for its potential pharmacological activity.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, it shares structural motifs with certain alkaloids and pharmacologically relevant indole derivatives that have demonstrated efficacy in treating various diseases. The dimethyl groups at the 1 and 2 positions of the indole ring are particularly noteworthy, as they can influence both the electronic properties and the binding affinity of the molecule to biological targets. This feature makes 3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol a valuable scaffold for designing novel therapeutic agents.

Recent advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with biological targets with greater accuracy. These studies suggest that 3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol may interact with proteins involved in signal transduction pathways relevant to inflammation and cancer. The secondary alcohol group at the end of the propyl chain also presents an opportunity for further chemical manipulation, allowing for the synthesis of analogs with enhanced pharmacological properties.

The synthesis of 3-(1,2-dimethyl-1H-indol-3-yl)-2,2-dimethylpropan-1-ol represents a significant achievement in organic chemistry due to its complex structural features. The synthesis typically involves multi-step reactions starting from commercially available precursors such as tryptophan or tryptamine derivatives. Key steps include functional group transformations such as alkylation, oxidation, and reduction reactions that are carefully orchestrated to introduce the desired substituents at specific positions on the indole ring.

The use of modern synthetic techniques has greatly improved both the yield and purity of this compound. Catalytic methods and transition metal-catalyzed reactions have been particularly useful in achieving high selectivity and efficiency during its synthesis. These advancements not only facilitate access to 3-(1,2-dimethyl-1H-indol-3-y l)-2,2-dimethylpropan -1 -ol but also provide insights into general strategies for constructing more complex indole derivatives.

In terms of biological activity,3-(1 , 2 -dimeth yl - 1 H -ind ol - 3 -y l ) - 2 , 2 -dim eth ylprop an - 1 -o l has shown promise in several preclinical models. Studies indicate that it may exhibit inhibitory effects on enzymes involved in inflammatory responses and cancer progression. The dimethylation at the 1 and 2 positions appears to enhance its ability to interact with these targets by improving its solubility and binding affinity.

The secondary alcohol group at the end of the propyl chain also plays a crucial role in its biological activity. This hydroxyl group can participate in hydrogen bonding interactions with biological targets or be further functionalized to introduce additional pharmacological properties. For instance , it could be converted into an ether or ester derivative to modulate its metabolic stability or bioavailability.

The potential therapeutic applications of 3-( 1 , 2 -dim eth yl - 1 H -ind ol - 3 -y l ) - 2 , 2 -dim eth ylprop an - 1 -o l are vast . Given its structural similarity to known bioactive molecules , it could be developed into a lead compound for drugs targeting inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease . Additionally , its ability to interact with cancer-related proteins suggests that it may have utility in oncology research.

Future research directions for this compound include further exploration of its mechanism of action , optimization of its synthetic route , and investigation into its potential clinical applications . Advances in high-throughput screening technologies will likely accelerate these efforts by enabling rapid assessment of large libraries containing derivatives of CAS No .2229410 -56 - 22 .

In conclusion,3 -( 12 dim eth yl - IH-ind ol --y l ) --22dim eth ylprop an --o l ( CAS No .2229410--56--22) is a structurally interesting molecule with significant potential in pharmaceutical research . Its unique combination o f substituents makes it an attractive scaffold f or designing novel therapeutic agents targeting various diseases . With continued advancements i n synthetic chemistry bi ological assaying techniques ,this compoun d holds promise f or becoming one o f several important molecules i n future drug development pipelines.

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